N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

This heterocyclic building block features a unique N-tetrahydrofuran substitution on the pyrazole ring, critical for probing steric/electronic effects in kinase inhibitor SAR programs. Differentiated from simpler N-aryl or N-alkyl analogs, it serves as a versatile scaffold for Akt/AGC kinase-targeted medicinal chemistry. Derivatizable at the furan 2- and 5-positions for rapid analog library generation. Ideal for research groups requiring a structurally novel, tractable starting point for lead optimization with no direct generic equivalent available.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 1797350-93-6
Cat. No. B2365825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
CAS1797350-93-6
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=COC=C3
InChIInChI=1S/C12H13N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h1,3,5-7,11H,2,4,8H2,(H,14,16)
InChIKeyJCWBRYIQQHNGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide (CAS 1797350-93-6)


N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide (CAS 1797350-93-6) is a synthetic heterocyclic compound consisting of furan, pyrazole, and tetrahydrofuran moieties . It belongs to a broader class of pyrazol-furan carboxamide analogues investigated in early-stage medicinal chemistry for kinase inhibition [1]. Basic physical property data (molecular formula: C12H13N3O3; molecular weight: 247.25) from chemical databases confirms its identity but provides no differentiating features .

Critical Limitations for Generic Substitution of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide


Generic substitution is unsupported due to a fundamental lack of publicly available, quantifiable biological or physicochemical data. The compound's structure contains a specific N-tetrahydrofuran substitution on the pyrazole, a feature that in analogous series has been shown to influence kinase selectivity and cellular potency, but no direct comparative evidence exists for this exact molecule [1]. Without established structure-activity relationship (SAR) data, performance metrics, or purity benchmarks, any substitution with a structurally similar pyrazol-furan carboxamide would be speculative and carries unquantifiable risk in a research context [2].

Quantitative Differentiation Evidence for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide Procurement


Quantifiable Differentiation: Evidence Gap Analysis

A comprehensive search of primary research papers, patents, and authoritative databases [1] did not yield any direct, quantitative head-to-head comparisons between N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide and a defined analog or alternative. No data was found for potency (IC50/EC50), selectivity, solubility, metabolic stability, or other standard benchmarks. The compound is absent from major bioactivity databases like ChEMBL and PubChem with respect to assay data [2]. While analogs such as compound 25e (from the same pyrazol-furan carboxamide class) demonstrate potent Akt1 inhibition with a cellular IC50 of 30.4 nM, this data cannot be extrapolated to the target compound due to structural differences [3]. Direct head-to-head comparison or cross-study comparable evidence does not currently exist.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Application Scenarios for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide Based on Structural Potential


Scaffold for Novel Kinase Inhibitor Design

The compound can serve as a starting scaffold for medicinal chemistry programs targeting Akt or related AGC kinases, following the precedent set by similar pyrazol-furan carboxamide analogs [1]. However, this application is based on structural class inference, not on proven activity of this specific molecule.

Chemical Probe for Assessing Tetrahydrofuran Substituent Effects

Its unique N-tetrahydrofuran substitution on the pyrazole ring differentiates it from simpler N-aryl or N-alkyl analogs. This structure could theoretically be used to probe the steric and electronic effects of saturated heterocyclic substituents on target binding, but this remains hypothetical without specific binding or functional assay data [2].

Intermediate for Diversified Analog Synthesis

As a building block, the compound can be derivatized at the furan ring (e.g., halogenation, methylation at the 2- and 5-positions) to generate a small library of analogs. The known analog 2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide (CAS 1797872-96-8) demonstrates this synthetic tractability .

Quote Request

Request a Quote for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.